molecular formula C25H28N2O3S B3534284 N-(2,6-diethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

N-(2,6-diethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B3534284
M. Wt: 436.6 g/mol
InChI Key: QDKBJKVPZVYJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Reactants: N-(2,6-diethylphenyl)-4-(methylsulfonyl)benzamide and methylamine.
  • Conditions: The reaction is carried out under reflux conditions in an organic solvent like ethanol.
  • Reaction:

    N-(2,6-diethylphenyl)-4-(methylsulfonyl)benzamide+methylamineN-(2,6-diethylphenyl)-4-methyl[(4-methylphenyl)sulfonyl]aminobenzamide\text{N-(2,6-diethylphenyl)-4-(methylsulfonyl)benzamide} + \text{methylamine} \rightarrow \text{N-(2,6-diethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide} N-(2,6-diethylphenyl)-4-(methylsulfonyl)benzamide+methylamine→N-(2,6-diethylphenyl)-4-methyl[(4-methylphenyl)sulfonyl]aminobenzamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide typically involves multi-step organic reactions

  • Step 1: Preparation of Benzamide Core

      Reactants: 2,6-diethylphenylamine and benzoyl chloride.

      Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    • Reaction:

      2,6-diethylphenylamine+benzoyl chlorideN-(2,6-diethylphenyl)benzamide\text{2,6-diethylphenylamine} + \text{benzoyl chloride} \rightarrow \text{N-(2,6-diethylphenyl)benzamide} 2,6-diethylphenylamine+benzoyl chloride→N-(2,6-diethylphenyl)benzamide

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.
  • Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
  • Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
  • Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

  • Oxidation: Sulfoxides or sulfones.
  • Reduction: Amines or thiols.
  • Substitution: Halogenated derivatives or other functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2,6-diethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding due to its structural complexity.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

Industrially, the compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers, coatings, and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s sulfonyl and amino groups play crucial roles in binding to these targets, influencing their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-diethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
  • N-(2,6-dimethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
  • N-(2,6-diethylphenyl)-4-{methyl[(4-chlorophenyl)sulfonyl]amino}benzamide

Uniqueness

This compound stands out due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. The presence of both diethyl and methyl groups provides a unique steric and electronic environment, affecting its interactions with molecular targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2,6-diethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-5-19-8-7-9-20(6-2)24(19)26-25(28)21-12-14-22(15-13-21)27(4)31(29,30)23-16-10-18(3)11-17-23/h7-17H,5-6H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKBJKVPZVYJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-diethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
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N-(2,6-diethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
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N-(2,6-diethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
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N-(2,6-diethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
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N-(2,6-diethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

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